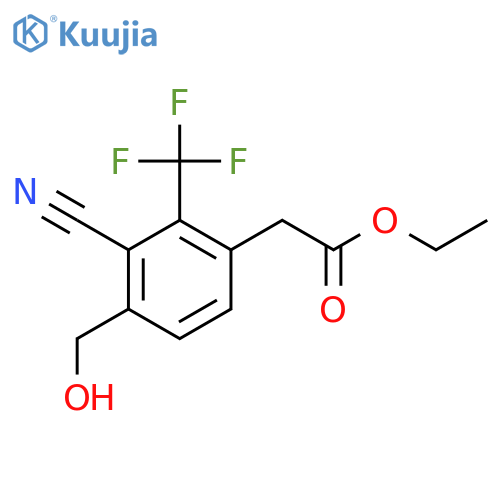

Cas no 1805491-16-0 (Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate)

1805491-16-0 structure

商品名:Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate

CAS番号:1805491-16-0

MF:C13H12F3NO3

メガワット:287.23449420929

CID:4944389

Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate

-

- インチ: 1S/C13H12F3NO3/c1-2-20-11(19)5-8-3-4-9(7-18)10(6-17)12(8)13(14,15)16/h3-4,18H,2,5,7H2,1H3

- InChIKey: GVFHFVBXIUTXFL-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C#N)=C(CO)C=CC=1CC(=O)OCC)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 388

- トポロジー分子極性表面積: 70.3

- 疎水性パラメータ計算基準値(XlogP): 1.8

Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015021896-1g |

Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate |

1805491-16-0 | 97% | 1g |

1,490.00 USD | 2021-06-18 |

Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

1805491-16-0 (Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量